6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one

Catalog No.
S14591112
CAS No.
M.F
C9H8BrN3OS
M. Wt
286.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimi...

Product Name

6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one

IUPAC Name

6-bromo-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C9H8BrN3OS

Molecular Weight

286.15 g/mol

InChI

InChI=1S/C9H8BrN3OS/c1-13-7-5(3-6(10)8(13)14)4-11-9(12-7)15-2/h3-4H,1-2H3

InChI Key

DPIIFTICDSQRBV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)Br)SC

6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound characterized by a bicyclic structure that incorporates both pyridine and pyrimidine rings. This compound features a bromine atom at the 6-position, a methyl group at the 8-position, and a methylthio group at the 2-position of the pyrido[2,3-d]pyrimidine framework. Its molecular formula is C9H10BrN3OSC_9H_{10}BrN_3OS, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

, which are essential for its functionalization and modification:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, potentially affecting its biological activity.
  • Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines or thiols) through nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction processes .

6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one exhibits significant biological activities, particularly as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways related to cell growth and proliferation. By inhibiting specific kinases, this compound may disrupt tumor proliferation and survival pathways, making it a candidate for cancer treatment .

Studies have indicated that this compound interacts with the ATP-binding site of kinases, affecting various biochemical pathways associated with cancer progression. The inhibition of these enzymes can lead to decreased cellular signaling that promotes tumor growth.

The synthesis of 6-bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves several synthetic routes:

  • Cyclization Reactions: A common method involves reacting 2-amino-4-bromo-6-methylpyridine with methylthiourea in the presence of a base such as sodium ethoxide. This reaction is usually conducted in an organic solvent like ethanol at elevated temperatures.
  • Alternative Synthetic Routes: Other synthetic approaches may involve constructing the compound from preformed pyrimidines or pyridones, allowing for variations in substituent patterns and functional groups .

The primary applications of 6-bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one lie in medicinal chemistry and drug development. Its role as a kinase inhibitor positions it as a potential therapeutic agent in cancer treatment. Additionally, its unique chemical structure allows for further modifications to enhance its efficacy and selectivity against specific kinase targets.

Interaction studies have shown that this compound effectively binds to various kinase targets. The specificity of its interactions is influenced by its unique substitution pattern, which can enhance binding affinity and selectivity compared to other similar compounds. Understanding these interactions is crucial for optimizing its therapeutic potential in cancer treatment and other diseases related to kinase dysregulation .

Several compounds share structural similarities with 6-bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. Notable examples include:

  • 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: This compound also acts as a kinase inhibitor but features a chlorine atom instead of a methylthio group.
  • 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Another kinase inhibitor with structural similarities but differing substituents.

Uniqueness

The uniqueness of 6-bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one lies in its specific substitution pattern which influences its binding affinity towards different kinases. This makes it a valuable scaffold for developing targeted therapies aimed at specific cancer types or other diseases associated with aberrant kinase activity .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

284.95715 g/mol

Monoisotopic Mass

284.95715 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types